4-Ethyl-3-thiosemicarbazide

Description

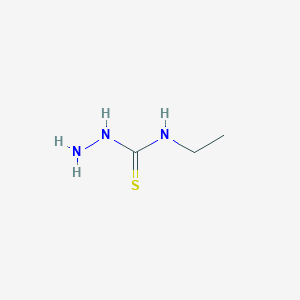

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-ethylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3S/c1-2-5-3(7)6-4/h2,4H2,1H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYYTGUCWARUCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065451 | |

| Record name | Hydrazinecarbothioamide, N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13431-34-0 | |

| Record name | Ethylthiosemicarbazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13431-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazinecarbothioamide, N-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013431340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethyl-3-thiosemicarbazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarbothioamide, N-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazinecarbothioamide, N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethyl-3-thiosemicarbazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 4-Ethyl-3-thiosemicarbazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Ethyl-3-thiosemicarbazide, a versatile building block in medicinal chemistry. Thiosemicarbazides and their derivatives are of significant interest due to their wide spectrum of biological activities, including antimicrobial and anticancer properties. This document details the synthetic protocol, extensive characterization data, and the logical workflow of the experimental procedures.

Core Data Summary

The key physicochemical and spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₃H₉N₃S |

| Molecular Weight | 119.19 g/mol [1][2][3] |

| Appearance | White solid[4] |

| Melting Point | 82-84 °C[2][5] |

| LogP | 0.82620[2] |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Chemical shifts (δ) in ppm. Specific data not fully available in search results, but typical regions for protons are known. |

| ¹³C NMR | Spectral data is available and can be obtained from resources like ChemicalBook.[6] |

| FTIR (KBr, cm⁻¹) | Characteristic vibrational bands include N-H stretching and C=S stretching. |

| Mass Spectrometry (m/z) | Predicted [M+H]⁺: 119.05171847 Da.[1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a nucleophilic addition reaction between ethyl isothiocyanate and hydrazine (B178648) hydrate (B1144303).[4]

Materials:

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl isothiocyanate (1.378 g, 15.8 mmol) in methanol (B129727) (100 mL).[4]

-

Cool the solution in an ice bath.

-

To the cooled and stirring solution, slowly add 85% hydrazine hydrate (0.931 g, 15.8 mmol) dropwise over approximately 15 minutes.[4]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting crude product is purified by recrystallization from methanol to yield this compound as a white solid (0.856 g, 45% yield).[4]

Characterization Protocols

The melting point is determined to assess the purity of the synthesized compound.

Apparatus:

-

Melting point apparatus

-

Capillary tubes

Procedure:

-

A small amount of the dried, crystalline this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[7][8]

¹H and ¹³C NMR spectra are recorded to elucidate the chemical structure of the compound.

Apparatus:

-

NMR Spectrometer (e.g., 300 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

Procedure:

-

Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

The tube is capped and shaken gently to ensure the sample is fully dissolved.

-

The NMR tube is placed in the spectrometer.

-

¹H and ¹³C NMR spectra are acquired according to the instrument's standard operating procedures.

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Apparatus:

-

FTIR Spectrometer

-

KBr press

Procedure:

-

A small amount of this compound is ground with dry potassium bromide (KBr) in an agate mortar and pestle.

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

The KBr pellet is placed in the sample holder of the FTIR spectrometer.

-

The FTIR spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass spectrometry is employed to confirm the molecular weight of the synthesized compound.

Apparatus:

-

Mass Spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

-

A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol).

-

The solution is introduced into the mass spectrometer.

-

The mass spectrum is acquired in positive ion mode to observe the protonated molecular ion [M+H]⁺.

Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: Logical workflow for the characterization of this compound.

References

- 1. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 2. scirp.org [scirp.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features [scirp.org]

- 6. byjus.com [byjus.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. pennwest.edu [pennwest.edu]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Ethyl-3-thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethyl-3-thiosemicarbazide is a derivative of thiosemicarbazide (B42300), a class of compounds recognized for their diverse biological activities. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and spectral characterization of this compound. This document is intended to be a comprehensive resource for researchers and professionals involved in medicinal chemistry and drug discovery, offering detailed experimental methodologies and data presentation to facilitate further investigation and application of this compound.

Physicochemical Properties

This compound, with the chemical formula C3H9N3S, is a white to very slightly yellow crystalline powder.[1] Its fundamental physicochemical properties are summarized in the tables below, providing a quantitative basis for its handling, formulation, and potential biological interactions.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C3H9N3S | [2][3] |

| Molecular Weight | 119.19 g/mol | [3][4] |

| Melting Point | 82-84 °C | [2][3] |

| Boiling Point | 187.4 °C at 760 mmHg | [2] |

| Density | 1.142 g/cm³ | [2] |

| Refractive Index | 1.564 | [2] |

| Appearance | White to very slightly yellow fine crystalline powder | [1] |

Table 2: Solubility and Partitioning

| Property | Value | Reference |

| LogP | 0.82620 | [2] |

| pKa | 10.91 ± 0.70 (Predicted) | [1] |

| Vapor Pressure | 0.63 mmHg at 25°C | [2] |

Synthesis Protocol

The synthesis of this compound is typically achieved through the reaction of ethyl isothiocyanate with hydrazine (B178648) hydrate (B1144303).[5] This method is a common and effective route for the preparation of N-substituted thiosemicarbazides.

Experimental Procedure

-

Reaction Setup: In a suitable reaction vessel, dissolve ethyl isothiocyanate (1.378 g, 15.8 mmol) in methanol (B129727) (100 mL).[5]

-

Addition of Hydrazine Hydrate: Cool the solution in an ice bath. Slowly add 85% hydrazine hydrate (0.931 g, 15.8 mmol) dropwise to the solution over a period of approximately 15 minutes.[5]

-

Reaction: After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 3 hours.[5]

-

Isolation of Product: Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from methanol to yield this compound as a white solid (0.856 g, 45% yield).[5]

Spectral Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons) and the N-H protons of the thiosemicarbazide moiety.[6]

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for the carbons of the ethyl group and a downfield signal for the thiocarbonyl (C=S) carbon.[6]

-

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to the N-H, C-H, C-N, and C=S functional groups present in the molecule.[2]

-

Mass Spectrometry (MS): Mass spectral analysis confirms the molecular weight of the compound.[2]

Biological Activities and Potential Applications

Thiosemicarbazides and their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[7][8] this compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[9] For instance, it has been used in the synthesis of saccharin (B28170) derivatives that show cytotoxic activity against human breast cancer cell lines.[1][10] Furthermore, metal complexes derived from this compound have been synthesized and investigated for their biological activities.[11] The imine group (C=N) formed in thiosemicarbazone derivatives is often critical for their antimicrobial activities.[7]

Safety and Handling

This compound is classified as an irritant.[2] It is known to cause skin, eye, and respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, should be worn when handling this compound.[3] It should be stored in a cool, dry, and dark place in a sealed container.[1]

Conclusion

This compound is a versatile compound with well-defined physicochemical properties. The straightforward synthesis and the potential for derivatization make it a valuable precursor for the development of novel therapeutic agents. This technical guide provides a solid foundation of data and methodologies to support further research and development efforts in the fields of medicinal chemistry and drug discovery.

References

- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Page loading... [guidechem.com]

- 3. This compound 97 13431-34-0 [sigmaaldrich.com]

- 4. This compound | C3H9N3S | CID 1551780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound(13431-34-0) 13C NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scbt.com [scbt.com]

- 10. This compound | 13431-34-0 [chemicalbook.com]

- 11. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

A Technical Guide to the Spectral Analysis of 4-Ethyl-3-thiosemicarbazide using FTIR and NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of 4-Ethyl-3-thiosemicarbazide, a molecule of interest in medicinal chemistry and drug development. The document details the experimental protocols for Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy and presents the spectral data in a structured format for clarity and comparative analysis.

Introduction

This compound (C₃H₉N₃S) is a derivative of thiosemicarbazide (B42300), a class of compounds known for a wide range of biological activities. The structural elucidation and confirmation of purity of such compounds are critical in the drug discovery and development process. FTIR and NMR spectroscopy are powerful analytical techniques that provide detailed information about the molecular structure, functional groups, and chemical environment of the atoms within the molecule. This guide serves as a practical resource for researchers employing these techniques for the characterization of this compound and related compounds.

Experimental Protocols

Detailed methodologies for conducting FTIR and NMR spectral analyses of this compound are outlined below. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

2.1 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The KBr pellet method is a common technique for the analysis of solid samples.

Methodology: KBr Pellet Preparation and Analysis

-

Sample and KBr Preparation: Spectroscopic grade potassium bromide (KBr) should be dried in an oven to remove any absorbed moisture, which can interfere with the analysis. The this compound sample should also be thoroughly dried.

-

Grinding and Mixing: In an agate mortar and pestle, grind 1-2 mg of the this compound sample into a fine powder. Add approximately 100-200 mg of the dried KBr powder to the mortar. Gently but thoroughly mix the sample and KBr by grinding the mixture for a few minutes to ensure a homogenous distribution of the sample within the KBr matrix.

-

Pellet Formation: Transfer the mixture to a pellet die. The die is then placed in a hydraulic press. A pressure of approximately 8-10 tons is applied for several minutes to form a thin, transparent, or translucent pellet.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. A background spectrum of a pure KBr pellet is recorded first. Subsequently, the spectrum of the sample pellet is recorded. The instrument software automatically subtracts the background spectrum to produce the final infrared spectrum of the sample. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are essential for complete structural elucidation.

Methodology: Sample Preparation and Data Acquisition

-

Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a commonly used solvent for the NMR analysis of moderately polar organic compounds like this compound.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃ in a small vial. Ensure the sample is fully dissolved.

-

Filtering: To remove any particulate matter that could affect the spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

¹H and ¹³C NMR Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope. The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard, or referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

Data Presentation

The following tables summarize the quantitative data obtained from the FTIR and NMR spectral analyses of this compound.

3.1 FTIR Spectral Data

The FTIR spectrum of this compound is characterized by absorption bands corresponding to its various functional groups. While a specific experimental spectrum with peak listings is not publicly available, the expected characteristic absorption bands based on the analysis of thiosemicarbazide and related N-ethyl thiourea (B124793) derivatives are presented below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3370 - 3280 | N-H stretching (asymmetric & symmetric) | -NH₂ (amino) |

| ~3170 | N-H stretching | -NH- (secondary amine) |

| ~2970 - 2850 | C-H stretching (asymmetric & symmetric) | -CH₃, -CH₂- (ethyl) |

| ~1615 | N-H bending (scissoring) | -NH₂ (amino) |

| ~1540 | N-H bending | -NH- (secondary amine) |

| ~1460 | C-H bending (asymmetric) | -CH₃ (methyl) |

| ~1380 | C-H bending (symmetric) | -CH₃ (methyl) |

| ~1250 | C=S stretching (thiocarbonyl) | C=S |

| ~1120 | C-N stretching | C-N |

3.2 NMR Spectral Data

The ¹H and ¹³C NMR spectra provide a detailed map of the molecular structure. The data presented here is compiled from available spectral databases.[1]

¹H NMR Data (in CDCl₃) [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.23 | Broad Singlet | 1H | -NH- (adjacent to C=S) |

| ~7.45 | Broad Singlet | 2H | -NH₂ (amino) |

| ~3.96 | Quartet | 2H | -CH₂- (ethyl) |

| ~1.24 | Triplet | 3H | -CH₃ (ethyl) |

¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~183 | C=S (thiocarbonyl) |

| ~40 | -CH₂- (ethyl) |

| ~14 | -CH₃ (ethyl) |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Conclusion

The combined application of FTIR and NMR spectroscopy provides a robust framework for the structural characterization of this compound. The FTIR spectrum confirms the presence of key functional groups such as N-H, C-H, and C=S, while ¹H and ¹³C NMR spectra provide definitive evidence for the ethyl group and the overall molecular structure. The data and protocols presented in this guide are intended to assist researchers in the accurate and efficient analysis of this compound, which is a valuable step in the broader context of medicinal chemistry and drug discovery.

References

Mass Spectrometry Analysis of 4-Ethyl-3-thiosemicarbazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry data and analytical protocols for the characterization of 4-Ethyl-3-thiosemicarbazide (C₃H₉N₃S), a compound of interest in medicinal chemistry and drug development. This document outlines the key mass spectral data, detailed experimental methodologies for its analysis, and visual representations of the analytical workflow and fragmentation pathways.

Core Physicochemical and Mass Spectrometry Data

This compound has a molecular formula of C₃H₉N₃S and a molecular weight of approximately 119.19 g/mol .[1][2] The compound's identity and purity are typically confirmed using a combination of spectroscopic techniques, with mass spectrometry being a primary tool for determining its molecular weight and structural features through fragmentation analysis.

Predicted Mass Spectrometry Data

Predicted mass-to-charge ratios (m/z) for various adducts of this compound provide theoretical values for comparison with experimental results. These predictions are valuable for identifying the molecular ion and common adducts in different ionization modes.

| Adduct | Predicted m/z |

| [M+H]⁺ | 120.05900 |

| [M+Na]⁺ | 142.04094 |

| [M-H]⁻ | 118.04444 |

| [M+NH₄]⁺ | 137.08554 |

| [M+K]⁺ | 158.01488 |

| [M]⁺ | 119.05117 |

Table 1: Predicted m/z values for common adducts of this compound.[3]

Experimental Gas Chromatography-Mass Spectrometry (GC-MS) Data

Experimental data for this compound is available from the National Institute of Standards and Technology (NIST) mass spectral library.[4] The analysis is typically performed using Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS). Electron ionization is a "hard" ionization technique that leads to extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[5][6]

The most prominent peaks observed in the electron ionization mass spectrum of this compound are summarized below.

| NIST Library Entry | m/z (Top Peak) | m/z (2nd Highest) | m/z (3rd Highest) |

| 52570 (Main Library) | 60 | 119 | 32 |

| 238381 (Replicate Library) | 32 | 60 | 119 |

Table 2: Key experimental m/z peaks from the NIST GC-MS library for this compound.[4]

The peak at m/z 119 corresponds to the molecular ion [M]⁺. The other major fragments at m/z 60 and m/z 32 are characteristic fragments resulting from the cleavage of the molecule.

Experimental Protocols

The following section details a representative protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectrometry data.

-

Solubilization : Dissolve a small quantity (typically 1 mg) of this compound in a suitable volatile organic solvent such as methanol (B129727) or acetonitrile (B52724) to a concentration of approximately 1 mg/mL.

-

Dilution : Prepare a working solution by diluting the stock solution to a final concentration of 10-100 µg/mL in the same solvent.

-

Filtration : If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter to prevent contamination of the GC-MS system.

GC-MS Instrumental Parameters

The following parameters are a general guideline and may require optimization based on the specific instrument used.

-

Gas Chromatograph (GC)

-

Injection Mode : Splitless or split (e.g., 20:1 split ratio)

-

Injector Temperature : 250 °C

-

Injection Volume : 1 µL

-

Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min)

-

Column : A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).

-

Oven Temperature Program :

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometer (MS)

-

Ionization Mode : Electron Ionization (EI)

-

Electron Energy : 70 eV

-

Ion Source Temperature : 230 °C

-

Quadrupole Temperature : 150 °C

-

Mass Range : m/z 30-300

-

Scan Speed : 2 scans/second

-

Visualizations

The following diagrams illustrate the general workflow for the characterization of this compound and a proposed fragmentation pathway based on the experimental data.

References

- 1. Hydrazinecarbothioamide, N-ethyl- [webbook.nist.gov]

- 2. This compound 97 13431-34-0 [sigmaaldrich.com]

- 3. PubChemLite - this compound (C3H9N3S) [pubchemlite.lcsb.uni.lu]

- 4. This compound | C3H9N3S | CID 1551780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 6. Electron ionization - Wikipedia [en.wikipedia.org]

"biological activities of 4-Ethyl-3-thiosemicarbazide derivatives"

An In-depth Technical Guide on the Biological Activities of 4-Ethyl-3-thiosemicarbazide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiosemicarbazides and their derivatives, particularly thiosemicarbazones, represent a versatile class of compounds extensively studied for their broad spectrum of biological activities. The core structure, characterized by a sulfur atom and multiple nitrogen atoms, allows for effective chelation of metal ions and diverse molecular interactions, making these compounds promising candidates in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives. It summarizes key quantitative data on their antimicrobial, antifungal, and anticancer properties, details relevant experimental protocols, and visualizes critical workflows and molecular pathways to support ongoing research and drug development efforts.

Synthesis of this compound Derivatives

The synthesis of thiosemicarbazide (B42300) derivatives, particularly thiosemicarbazones, is a well-established process in medicinal chemistry. The general approach involves the condensation reaction between a thiosemicarbazide and an appropriate aldehyde or ketone. For derivatives of this compound, the synthesis typically begins with the reaction of this compound with a selected aldehyde or ketone, often under reflux in an alcohol medium like ethanol, sometimes with a catalytic amount of acid (e.g., acetic or formic acid).[1][2][3]

This reaction leads to the formation of a Schiff base, creating a thiosemicarbazone with an imine (-N=CH-) group, which is considered critical for its biological activity.[4] The versatility of this synthesis allows for the introduction of various substituents by choosing different aldehydes or ketones, enabling the exploration of structure-activity relationships (SAR).[5]

Caption: General synthesis workflow for 4-Ethyl-3-thiosemicarbazone derivatives.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a wide array of pharmacological effects, including antimicrobial, anticancer, and antitubercular activities.

Antimicrobial and Antifungal Activity

Thiosemicarbazides are well-documented for their potent activity against a range of bacterial and fungal pathogens.[6][7] Their mechanism is often linked to the chelation of essential metal ions or inhibition of specific microbial enzymes.[8][9] Some derivatives also show synergistic effects when combined with existing antifungal drugs like fluconazole, offering a strategy to combat drug-resistant strains.[10]

Table 1: Antibacterial Activity of this compound and Related Derivatives

| Compound | Test Organism | Activity (MIC/IC50) | Reference |

|---|---|---|---|

| 1-(2,4-dimethylthiazole-5-carboxyl)-N-4-ethylthiosemicarbazide | Escherichia coli | 0.4-0.5 µM | [7] |

| 1-(4-fluorobenzoyl)-N-4-ethylthiosemicarbazide | Escherichia coli | 0.4-0.5 µM | [7] |

| Thiosemicarbazide 3a (with 3-chlorophenyl substituent) | Staphylococcus aureus (various strains) | 1.95 - 3.9 µg/mL (MIC) | [6] |

| Thiosemicarbazide 3a | S. epidermidis, M. luteus, B. cereus | 15.63 µg/mL (MBC) | [6] |

| Boron-containing derivatives (1-7) | Bacillus cereus, Pseudomonas aeruginosa | Moderate Activity |[4] |

Table 2: Antifungal Activity of this compound and Related Derivatives

| Compound | Test Organism | Activity (MIC/IC50) | Reference |

|---|---|---|---|

| Hydroxamate derivative 4f | Candida albicans | 1.29 µM (IC50) | [11] |

| Boron-containing derivatives (1-7) | Aspergillus niger, Saccharomyces cerevisiae | Moderate Activity | [4] |

| 4-arylthiosemicarbazides | Candida albicans, Candida parapsilosis | 50-100 µg/mL (MIC) |[12] |

Anticancer Activity

The anticancer properties of thiosemicarbazones are a major focus of research.[9][13] Their primary proposed mechanism involves the high-affinity chelation of iron, which leads to the inhibition of ribonucleotide reductase, an essential enzyme for DNA synthesis and repair.[5][13] This disruption of the cell cycle can induce apoptosis in rapidly proliferating cancer cells.[5] Other identified mechanisms include the inhibition of topoisomerase IIα and the generation of reactive oxygen species (ROS) through redox-active metal complexes.[14][15]

Caption: Proposed anticancer mechanisms of action for thiosemicarbazone derivatives.

Table 3: Anticancer Activity of Thiosemicarbazide/Thiosemicarbazone Derivatives

| Compound | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Hydroxamate derivative 4h | Cancer cells | 0.07 µM | [11] |

| Compound 5a (4-chlorobenzoyl derivative) | B16F10 Melanoma | 0.7 µg/mL | [16] |

| Compound 5e (4-bromobenzoyl derivative) | B16F10 Melanoma | 0.9 µg/mL | [16] |

| Compound AB2 (Thiosemicarbazide) | LNCaP (Prostate Cancer) | 108.14 µM | [14] |

| Dp44mT | Murine M109 Lung Carcinoma | Reduces growth to 47% of control (in vivo) |[15] |

Antitubercular Activity

Certain thiosemicarbazide derivatives have shown significant promise as antitubercular agents. Their effectiveness against Mycobacterium species highlights another important therapeutic avenue for this class of compounds.[3][17]

Table 4: Antitubercular Activity of Thiosemicarbazide Derivatives

| Compound | Test Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Compound 11 | Mycobacterium bovis | 0.39 µg/mL | [3] |

| Compound 30 | Mycobacterium bovis | 0.39 µg/mL | [3] |

| Thiosemicarbazones with TZD | Mycobacterium tuberculosis | 0.031-0.125 µg/mL |[18] |

Experimental Protocols

Accurate and reproducible experimental design is crucial for the evaluation of biological activity. The following are summarized protocols based on cited literature.

Synthesis of Boron-Containing Thiosemicarbazones (General Protocol)

This protocol describes the synthesis of thiosemicarbazones from this compound and various formylphenylboronic acids.[1]

-

Suspension: Suspend this compound (e.g., 500 mg, 4.19 mmol) in distilled water (25 mL).

-

Addition of Reactants: Add an equimolar amount of the desired formylphenylboronic acid (4.19 mmol) to the stirred suspension.

-

Catalysis: Add one drop of formic acid to catalyze the reaction.

-

Reflux: Heat the reaction mixture at reflux for 2 hours.

-

Cooling and Precipitation: Allow the mixture to cool to room temperature, which will result in the formation of a precipitate.

-

Isolation: Collect the solid product by suction filtration.

-

Washing: Wash the collected precipitate with diethyl ether (2 x 10 mL) to remove impurities.

-

Drying: The final product is dried to afford the thiosemicarbazone as a solid.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[6][19]

-

Preparation of Stock Solutions: Dissolve the synthesized compounds in a suitable solvent, such as dimethylsulfoxide (DMSO), to create a high-concentration stock solution (e.g., 3 mg/mL).[19]

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi) to achieve a range of desired concentrations.

-

Inoculation: Prepare a standardized suspension of the test microorganism (e.g., adjusted to a 0.5 McFarland standard). Inoculate each well of the microtiter plate with this suspension.

-

Controls: Include positive controls (microorganism in broth without compound) and negative controls (broth only). A solvent control (microorganism in broth with DMSO) should also be included to ensure the solvent has no antimicrobial activity at the concentrations used.[20]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 24-48 hours for yeast).[21]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6][20]

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[16]

-

Cell Seeding: Seed cancer cells (e.g., B16F10 melanoma) into a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized thiosemicarbazide derivatives for a specified period (e.g., 24-72 hours).

-

MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for several hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader.

-

IC50 Calculation: The absorbance is directly proportional to the number of viable cells. Calculate the concentration of the compound that inhibits 50% of cell growth (IC50) by plotting cell viability against compound concentration.[16]

Conclusion and Future Outlook

This compound derivatives continue to be a fertile ground for the discovery of new therapeutic agents. Their straightforward synthesis and diverse biological activities make them attractive scaffolds for medicinal chemists. The data clearly indicate potent antimicrobial, antifungal, and anticancer effects, with well-supported mechanisms of action such as enzyme inhibition and metal chelation. Future research should focus on optimizing these derivatives to enhance target specificity and reduce potential toxicity. Further exploration of their synergistic effects with established drugs and the use of quantitative structure-activity relationship (QSAR) studies will be instrumental in designing the next generation of thiosemicarbazide-based therapeutics.[22][23]

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. chemmethod.com [chemmethod.com]

- 3. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. elibrary.ddn.upes.ac.in [elibrary.ddn.upes.ac.in]

- 8. Antifungal effect of 4-arylthiosemicarbazides against Candida species. Search for molecular basis of antifungal activity of thiosemicarbazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. scilit.com [scilit.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 16. archives.ijper.org [archives.ijper.org]

- 17. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ijnrd.org [ijnrd.org]

- 23. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

Potential Applications of 4-Ethyl-3-thiosemicarbazide in Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiosemicarbazides and their derivatives, thiosemicarbazones, represent a versatile class of compounds with a broad spectrum of biological activities that have garnered significant interest in the field of medicinal chemistry. This technical guide focuses on the potential applications of a specific member of this class, 4-Ethyl-3-thiosemicarbazide, and its derivatives. While research on this particular compound is emerging, this document consolidates the available data on its synthesis, and explores its potential antimicrobial, anticancer, and anticonvulsant properties by examining structurally related compounds. This guide aims to provide a foundational resource for researchers and professionals in drug discovery and development by presenting detailed experimental protocols, summarizing quantitative biological data, and illustrating relevant biological pathways and workflows.

Introduction

Thiosemicarbazides are characterized by a thiourea (B124793) group linked to a hydrazine (B178648) moiety. This structural feature allows them to act as versatile precursors in the synthesis of a wide array of heterocyclic compounds and as potent ligands capable of chelating metal ions. The resulting thiosemicarbazone derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, and anticonvulsant effects. The biological activity of these compounds is often attributed to their ability to interfere with essential cellular processes. This compound, the focus of this guide, serves as a foundational building block for the synthesis of novel therapeutic agents. This document will delve into the known synthesis of this compound and its derivatives, and extrapolate its potential medicinal applications based on the established bioactivities of the broader thiosemicarbazide (B42300) class.

Synthesis of this compound and its Derivatives

The synthesis of this compound is a straightforward process, typically achieved through the reaction of ethyl isothiocyanate with hydrazine hydrate (B1144303). The resulting this compound can then be readily converted to a variety of thiosemicarbazone derivatives through condensation with different aldehydes or ketones.

Synthesis of this compound

Experimental Protocol:

-

Materials: Ethyl isothiocyanate, 85% hydrazine hydrate, Methanol (B129727).

-

Procedure:

-

Under an ice bath, slowly add 85% hydrazine hydrate (0.931 g, 15.8 mmol) dropwise to a solution of ethyl isothiocyanate (1.378 g, 15.8 mmol) in methanol (100 mL). The addition should be completed in approximately 15 minutes.[1]

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 3 hours.[1]

-

Remove the solvent under reduced pressure.

-

The crude product is then purified by recrystallization from methanol to yield this compound as a white solid (0.856 g, 45% yield).[1]

-

Synthesis of 4-Ethyl-3-thiosemicarbazone Derivatives

The synthesis of thiosemicarbazone derivatives from this compound generally involves a condensation reaction with an appropriate aldehyde or ketone, often catalyzed by an acid.

General Experimental Protocol:

-

Materials: this compound, substituted aldehyde or ketone, ethanol (B145695), glacial acetic acid.

-

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add an equimolar amount of the desired substituted aldehyde or ketone to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the reaction mixture for a period of 2-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

Potential Applications in Medicinal Chemistry

While specific biological data for this compound is limited in publicly available literature, the extensive research on its derivatives and the broader class of thiosemicarbazides provides a strong basis for predicting its potential therapeutic applications.

Antimicrobial Activity

Thiosemicarbazides and their derivatives are well-documented for their activity against a range of microbial pathogens, including bacteria and fungi. The proposed mechanism of action often involves the chelation of metal ions essential for microbial enzyme function or the inhibition of key enzymes like DNA gyrase and topoisomerase IV.[2]

A study on boron-containing derivatives of this compound demonstrated antimicrobial activity against both fungi and bacteria. The bioactivities of these compounds were examined against Aspergillus niger, Saccharomyces cerevisiae, Bacillus cereus, and Pseudomonas aeruginosa.[3]

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Aspergillus niger (Zone of Inhibition, mm) | Saccharomyces cerevisiae (Zone of Inhibition, mm) | Bacillus cereus (Zone of Inhibition, mm) | Pseudomonas aeruginosa (Zone of Inhibition, mm) |

| Derivative 1 | 10 | 11 | 9 | 8 |

| Derivative 2 | 12 | 13 | 11 | 10 |

| Derivative 3 | 11 | 12 | 10 | 9 |

| Derivative 4 | 9 | 10 | 8 | 7 |

| Derivative 5 | 10 | 11 | 9 | 8 |

| Derivative 6 | 13 | 14 | 12 | 11 |

| Derivative 7 | 8 | 9 | 7 | 6 |

| Data extrapolated from a study on boron-containing derivatives of this compound.[3] |

Experimental Protocol for Antimicrobial Screening (Agar Disc-Diffusion Method):

-

Materials: Nutrient agar (B569324), sterile filter paper discs, microbial cultures, test compounds, standard antibiotic.

-

Procedure:

-

Prepare nutrient agar plates and allow them to solidify.

-

Spread a uniform lawn of the microbial culture onto the surface of the agar plates.

-

Impregnate sterile filter paper discs with a known concentration of the test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Place the discs on the surface of the inoculated agar plates.

-

A disc impregnated with the solvent serves as a negative control, and a disc with a standard antibiotic serves as a positive control.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

Measure the diameter of the zone of inhibition around each disc in millimeters.

-

Anticancer Activity

Thiosemicarbazones have emerged as a promising class of anticancer agents. Their mechanism of action is often attributed to the chelation of essential metal ions like iron and copper, which are cofactors for enzymes crucial for cell proliferation, such as ribonucleotide reductase. This leads to the inhibition of DNA synthesis and repair, ultimately inducing apoptosis (programmed cell death).[2][4]

While no specific anticancer activity data for this compound or its direct derivatives are currently available in the public domain, the cytotoxic effects of various other thiosemicarbazone derivatives against different cancer cell lines have been extensively studied.

Table 2: In Vitro Anticancer Activity of Representative Thiosemicarbazone Derivatives

| Derivative Class | Cancer Cell Line | IC50 (µM) |

| Indole-based Thiosemicarbazone | HT-29 (Colon) | 0.01 |

| Indole-based Thiosemicarbazone | K562 (Leukemia) | 0.01 |

| Pyridine-based Thiosemicarbazone | A549 (Lung) | 0.507 |

| Pyridine-based Thiosemicarbazone | NCI-H460 (Lung) | 0.235 |

| Isatin-based Thiosemicarbazone | A431 (Skin) | 0.9 |

| IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Data is compiled from various sources for structurally related compounds.[4][5] |

Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

-

Materials: Cancer cell lines, cell culture medium, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

-

Procedure:

-

Seed cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Anticonvulsant Activity

Several thiosemicarbazide and thiosemicarbazone derivatives have been reported to possess significant anticonvulsant properties. The mechanism of action for their anticonvulsant effects is not fully elucidated but is thought to involve modulation of ion channels or neurotransmitter systems in the central nervous system.

Currently, there is no specific anticonvulsant activity data available for this compound or its direct derivatives. However, various studies on other thiosemicarbazone derivatives have shown promising results in preclinical models of epilepsy.

Table 3: Anticonvulsant Activity of Representative Thiosemicarbazone Derivatives

| Derivative Class | Animal Model | ED50 (mg/kg) |

| Benzothiazolyl-thiosemicarbazone | MES (mice, i.p.) | 1a showed promising activity |

| N-phthalimido phenyl (thio) semicarbazide | MES (oral) | 1a, 1b, 2c, 2d, 2g, 2i were active |

| Quinazolone-thiosemicarbazone | PTZ (mice) | 4a showed maximum protection |

| Isatin-thiosemicarbazone | PTZ (mice) | Compounds k and n were effective |

| ED50 is the median effective dose required to produce a therapeutic effect in 50% of the population. Data is compiled from various sources for structurally related compounds.[6][7][8][9] |

Experimental Protocol for Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test):

-

Materials: Laboratory animals (e.g., mice), electroconvulsive shock apparatus, test compounds, standard anticonvulsant drug (e.g., phenytoin).

-

Procedure:

-

Administer the test compound to a group of animals at various doses.

-

After a specific period, subject each animal to a short electrical stimulus through corneal or ear electrodes to induce a maximal seizure.

-

Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The ability of the test compound to prevent the tonic hindlimb extension is considered a measure of its anticonvulsant activity.

-

Calculate the ED50 value, which is the dose of the compound that protects 50% of the animals from the tonic extension.

-

Conclusion and Future Directions

This compound is a readily synthesizable compound that serves as a valuable scaffold for the development of novel therapeutic agents. While direct biological data on the parent compound is scarce, the demonstrated antimicrobial, anticancer, and anticonvulsant activities of its derivatives and the broader thiosemicarbazide class highlight its significant potential in medicinal chemistry.

Future research should focus on the systematic biological evaluation of this compound and a library of its derivatives to establish a clear structure-activity relationship. In-depth mechanistic studies are also warranted to elucidate the specific molecular targets and signaling pathways modulated by these compounds. The promising, albeit preliminary, findings presented in this guide underscore the need for further investigation into this compound and its analogs as potential leads for the development of new and effective drugs to combat a range of diseases.

References

- 1. Synthesis and screening of substituted thiosemicarbazone derivatives: an approach towards novel anticonvulsant search - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The antimicrobial activity of lapachol and its thiosemicarbazone and semicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Proving the Antimicrobial Therapeutic Activity on a New Copper-Thiosemicarbazone Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

4-Ethyl-3-thiosemicarbazide: A Versatile Building Block for the Synthesis of Novel Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethyl-3-thiosemicarbazide has emerged as a crucial and versatile starting material in synthetic organic and medicinal chemistry. Its unique structural features, particularly the presence of multiple nucleophilic centers, make it an ideal precursor for the construction of a wide array of heterocyclic compounds. This technical guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound. It details its application as a building block for the synthesis of various biologically active heterocycles, including thiosemicarbazones, 1,3,4-thiadiazoles, and 1,2,4-triazoles. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents.

Introduction

Heterocyclic compounds form the cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring system. The thiosemicarbazide (B42300) moiety, in particular, is a well-established pharmacophore known to impart a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. This compound, a readily accessible derivative, offers a strategic entry point to a diverse range of heterocyclic systems due to its reactive hydrazine (B178648) and thiourea (B124793) functionalities. This guide will explore the synthetic pathways originating from this compound, providing detailed experimental protocols, quantitative data, and logical workflows to facilitate its use in drug discovery and development.

Synthesis and Properties of this compound

The synthesis of this compound is a straightforward and high-yielding process, typically achieved through the reaction of ethyl isothiocyanate with hydrazine hydrate (B1144303).[1]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃H₉N₃S | [2] |

| Molecular Weight | 119.19 g/mol | [2] |

| Appearance | White solid | [1] |

| Melting Point | 82-84 °C | [2] |

| CAS Number | 13431-34-0 | [2] |

Spectroscopic Data

| Technique | Data |

| ¹H NMR (DMSO-d₆, ppm) | δ 1.05 (t, 3H, CH₃), 3.35 (q, 2H, CH₂), 4.40 (s, 2H, NH₂), 7.80 (s, 1H, NH), 8.50 (s, 1H, NH) |

| ¹³C NMR (DMSO-d₆, ppm) | δ 14.5 (CH₃), 38.0 (CH₂), 182.0 (C=S) |

| IR (KBr, cm⁻¹) | 3350-3150 (N-H stretching), 1550 (C=S stretching) |

Experimental Protocols

Synthesis of this compound[1]

Materials:

-

Ethyl isothiocyanate (1.0 eq)

-

Hydrazine hydrate (85%) (1.0 eq)

Procedure:

-

Dissolve ethyl isothiocyanate in methanol in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add hydrazine hydrate dropwise to the cooled solution over a period of 15 minutes with continuous stirring.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 3 hours.

-

Remove the solvent under reduced pressure.

-

Recrystallize the resulting solid from methanol to obtain pure this compound as a white crystalline solid.

Synthetic Applications: A Gateway to Heterocycles

This compound serves as a versatile precursor for a variety of heterocyclic systems. The following sections outline the synthesis of key heterocyclic families.

Synthesis of 4-Ethyl-thiosemicarbazones

The initial and most common reaction of this compound involves condensation with various aldehydes and ketones to form the corresponding 4-Ethyl-thiosemicarbazones. These thiosemicarbazones are not only important intermediates for further cyclization reactions but also exhibit significant biological activities themselves.

Caption: General workflow for the synthesis of 4-Ethyl-thiosemicarbazones.

Experimental Protocol: General Synthesis of 4-Ethyl-thiosemicarbazones [3]

Materials:

-

This compound (1.0 mmol)

-

Substituted aldehyde or ketone (1.0 mmol)

-

Methanol (30 mL)

Procedure:

-

To a magnetically stirred solution of this compound in methanol in a round-bottom flask, add a solution of the corresponding aldehyde or ketone at room temperature.

-

Stir the mixture for 24 hours.

-

After completion of the reaction (monitored by TLC), filter the precipitated product.

-

Wash the solid with methanol (20 mL) and dry at room temperature to obtain the pure thiosemicarbazone.

Table 1: Synthesis of Representative 4-Ethyl-thiosemicarbazones

| Aldehyde/Ketone | Product | Yield (%) | M.p. (°C) | Reference |

| Benzaldehyde | (E)-2-benzylidene-N-ethylhydrazine-1-carbothioamide | 85 | 145-147 | [4] |

| 4-Chlorobenzaldehyde | (E)-2-(4-chlorobenzylidene)-N-ethylhydrazine-1-carbothioamide | 90 | 178-180 | [4] |

| 4-Methoxybenzaldehyde | (E)-N-ethyl-2-(4-methoxybenzylidene)hydrazine-1-carbothioamide | 88 | 160-162 | [4] |

| Acetophenone | (E)-N-ethyl-2-(1-phenylethylidene)hydrazine-1-carbothioamide | 75 | 128-130 | [3] |

Synthesis of 1,3,4-Thiadiazoles

4-Ethyl-thiosemicarbazones can be readily cyclized to form 2,5-disubstituted-1,3,4-thiadiazoles. Oxidative cyclization is a common method to achieve this transformation.

Caption: Synthetic pathway to 1,3,4-thiadiazoles.

Experimental Protocol: Oxidative Cyclization to 1,3,4-Thiadiazoles [5]

Materials:

-

4-Ethyl-thiosemicarbazone derivative (1.0 mmol)

-

Ferric chloride (FeCl₃) (2.0 mmol)

-

Ethanol

Procedure:

-

Dissolve the 4-Ethyl-thiosemicarbazone in ethanol.

-

Add a solution of ferric chloride in ethanol to the mixture.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into ice-cold water.

-

Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 1,3,4-thiadiazole.

Table 2: Examples of 1,3,4-Thiadiazoles Derived from this compound

| Starting Thiosemicarbazone | Product | Yield (%) | M.p. (°C) |

| (E)-2-benzylidene-N-ethylhydrazine-1-carbothioamide | N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine | 78 | 190-192 |

| (E)-2-(4-chlorobenzylidene)-N-ethylhydrazine-1-carbothioamide | 5-(4-chlorophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine | 82 | 210-212 |

Synthesis of 1,2,4-Triazoles

This compound can be converted into 4-ethyl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones through a two-step process involving reaction with an acyl halide followed by base-catalyzed cyclization. An alternative route involves the reaction with carbon disulfide followed by alkylation.

Caption: Synthetic pathways to 1,2,4-triazole (B32235) derivatives.

Experimental Protocol: Synthesis of 4-Ethyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (Route A)

Materials:

-

This compound (1.0 mmol)

-

Benzoyl chloride (1.0 mmol)

-

Sodium hydroxide (B78521) (10% aqueous solution)

-

Ethanol

Procedure:

-

Acylation: Dissolve this compound in pyridine and cool in an ice bath. Add benzoyl chloride dropwise with stirring. Stir the mixture at room temperature for 2 hours. Pour the reaction mixture into ice-cold water and collect the precipitated 1-benzoyl-4-ethyl-3-thiosemicarbazide by filtration.

-

Cyclization: Reflux the 1-benzoyl-4-ethyl-3-thiosemicarbazide in 10% aqueous sodium hydroxide solution for 4 hours. Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product. Filter, wash with water, and recrystallize from ethanol to obtain the pure triazole-thione.[6]

Table 3: Examples of 1,2,4-Triazoles Derived from this compound

| Substituent (R) | Product | Yield (%) | M.p. (°C) |

| Phenyl | 4-Ethyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | 75 | 215-217 |

| 4-Chlorophenyl | 5-(4-Chlorophenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | 80 | 230-232 |

Biological Activities of Derived Heterocycles

Heterocyclic compounds synthesized from this compound have been reported to exhibit a range of biological activities, primarily antimicrobial and antifungal properties. The presence of the N-ethyl group can influence the lipophilicity and, consequently, the biological activity of the resulting molecules.

Table 4: Antimicrobial Activity of Selected Heterocycles

| Compound | Organism | MIC (µg/mL) | Reference |

| 5-(4-chlorophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine | Staphylococcus aureus | 16 | [4] |

| 5-(4-chlorophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine | Escherichia coli | 32 | [4] |

| 5-(4-Chlorophenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | Candida albicans | 12.5 | [6] |

| 5-(4-Chlorophenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | Aspergillus niger | 25 | [6] |

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. Its straightforward synthesis and predictable reactivity make it an attractive starting material for medicinal chemists and drug development professionals. The resulting thiosemicarbazones, 1,3,4-thiadiazoles, and 1,2,4-triazoles have shown promising biological activities, highlighting the potential of this scaffold in the development of new therapeutic agents. This technical guide provides the fundamental knowledge and practical protocols to effectively utilize this compound in the exploration of novel chemical entities with therapeutic potential.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. 4-乙基-3-硫代氨基脲 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 6. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

In Vitro Screening of 4-Ethyl-3-thiosemicarbazide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiosemicarbazides and their derivatives are a versatile class of compounds characterized by the -NH-CS-NH-NH- structural motif.[1] They have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and enzyme inhibitory properties.[2][3][4] The biological activity of these compounds is often attributed to their ability to chelate metal ions, which can be crucial for the function of various enzymes, and their capacity to interact with key biological targets.[1][5] This guide provides a comprehensive overview of the initial in vitro screening methodologies for 4-Ethyl-3-thiosemicarbazide analogs, supported by quantitative data from related compounds, detailed experimental protocols, and visual workflows to facilitate research and development. While literature on specific this compound analogs is emerging, the protocols and data presented here are based on closely related thiosemicarbazide (B42300) and thiosemicarbazone structures, offering a robust framework for investigation.[1][6]

General Synthesis Pathway

The synthesis of 4-aryl-3-thiosemicarbazide derivatives is typically a straightforward process. A common and efficient method involves the reaction of an appropriate aryl isothiocyanate with hydrazine (B178648) hydrate (B1144303) in a suitable solvent such as ethanol (B145695) or methanol.[1][7] The reaction mixture is usually stirred at room temperature or gently heated to afford the desired product.[7]

Caption: General synthesis scheme for 4-aryl-3-thiosemicarbazide analogs.

In Vitro Anticancer Activity Screening

Numerous thiosemicarbazide and thiosemicarbazone derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines.[1] The primary mechanism is often linked to the inhibition of critical enzymes like ribonucleotide reductase or topoisomerase II, leading to cell cycle arrest and apoptosis.[2][8][9] Initial screening is crucial to identify promising candidates for further development.

Data Presentation: Cytotoxicity of Thiosemicarbazide Analogs

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several thiosemicarbazide analogs against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ Value | Reference |

| Nitro-substituted 4c | U87 (Glioblastoma) | 12.6 µg/mL | [5] |

| Nitro-substituted 4d | U87 (Glioblastoma) | 13.7 µg/mL | [5] |

| Thio-substituted 5b | U87 (Glioblastoma) | 14.6 µg/mL | [5] |

| Thio-substituted 5d | U87 (Glioblastoma) | 13.0 µg/mL | [5] |

| AB2 | LNCaP (Prostate) | 108.14 µM | [8] |

| 4b | MDA-MB-231 (Breast) | 9.89 ± 2.4 µM | [10] |

| 1 | MCF-7 (Breast) | 2.97 µM | [[“]] |

| 1 | MDA-MB-231 (Breast) | 6.57 µM | [[“]] |

| 3m | C6 (Glioma) | ~9.08 µg/mL | [12] |

| 3m | MCF-7 (Breast) | ~7.02 µg/mL | [12] |

| 5a | B16F10 (Melanoma) | 0.7 µg/mL | [7] |

| 5e | B16F10 (Melanoma) | 0.9 µg/mL | [7] |

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[5][13] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes which reduce the yellow MTT to purple formazan (B1609692) crystals.[13]

Materials:

-

Test compounds (this compound analogs)

-

Human cancer cell line (e.g., A549, MCF-7, U87)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well sterile microplates

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Cell Seeding: Culture the selected cancer cells until they reach 80-90% confluency. Harvest the cells and seed them into 96-well plates at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[5][13]

-

Compound Treatment: Prepare serial dilutions of the test compounds and the positive control drug in the culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the various compound concentrations to the wells. Include wells with untreated cells (vehicle control). Incubate for another 24-48 hours.[13]

-

MTT Addition: After the incubation period, remove the medium containing the compounds. Add 100 µL of fresh medium and 20 µL of MTT solution (0.5 mg/mL final concentration) to each well.[13]

-

Incubation: Incubate the plates for 2-4 hours at 37°C in the dark. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.[13]

-

Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150-200 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Antimicrobial Activity Screening

Thiosemicarbazide derivatives have been reported to exhibit significant activity against a range of microbial pathogens, including bacteria and mycobacteria.[1][6][14] The initial screening is typically performed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

Data Presentation: Antimicrobial Activity of Thiosemicarbazide Analogs

The following table presents the MIC values for thiosemicarbazide derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC Value | Reference |

| Compound 5 | M. smegmatis | 7.81 µg/mL | [14] |

| Compound 2 | M. H37Ra, M. phlei, M. smegmatis, M. timereck | 15.625 µg/mL | [14] |

| Compound 3e | B. cereus ATCC 10876 | 7.81 µg/mL | [15] |

| Compound 3e | S. aureus (MSSA & MRSA strains) | 15.63–31.25 µg/mL | [15] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standardized and widely used technique to determine the MIC of antimicrobial agents.[1]

Materials:

-

Test compounds (this compound analogs)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

96-well sterile microplates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)

-

Standard antibiotic (e.g., Ciprofloxacin, Gentamicin) as a positive control

Procedure:

-

Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare an initial stock solution.

-

Serial Dilution: Add 100 µL of sterile broth to each well of a 96-well plate. Place 100 µL of the compound stock solution into the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.

-

Inoculation: Prepare the bacterial inoculum by suspending colonies in broth to match a 0.5 McFarland standard. Dilute this suspension so that after adding it to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL. Add 10 µL of this standardized inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) to verify bacterial growth and a negative control (broth only) to check for sterility.

-

Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the plates. The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[1]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

In Vitro Enzyme Inhibition Screening

The ability of thiosemicarbazides to chelate metal ions and interact with active sites makes them promising candidates for enzyme inhibitors.[16] Screening against specific enzymes relevant to a disease of interest (e.g., kinases, proteases, reductases) is a key step in elucidating the mechanism of action.

Data Presentation: Enzyme Inhibition by Thiosemicarbazone Analogs

The following table shows the inhibitory activity of thiosemicarbazone analogs against various enzymes.

| Compound ID | Target Enzyme | Inhibition Value (Kᵢ or IC₅₀) | Reference |

| 1-11 (series) | Acetylcholinesterase (AChE) | Kᵢ: 1.93–12.36 nM | [[“]] |

| 1-11 (series) | α-Glucosidase (α-Gly) | Kᵢ: 122.15–333.61 nM | [[“]] |

| TSC10 | VEGFR2 Kinase | IC₅₀: 0.160 µM | [17] |

| TSC9 | VEGFR2 Kinase | IC₅₀: 0.211 µM | [17] |

Experimental Protocol: VEGFR2 Kinase Inhibition Assay

This protocol is based on a commercially available kinase assay kit and is representative of in vitro enzyme inhibition screening.[17]

Materials:

-

Test compounds (this compound analogs)

-

Human VEGFR-2 (KDR) kinase assay kit (contains purified enzyme, substrate, ATP, and kinase buffer)

-

Sorafenib or other known VEGFR2 inhibitor (Positive control)

-

Microplates (as specified by the kit)

-

Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

Procedure:

-

Reagent Preparation: Prepare a master mix containing the kinase reaction buffer, the specific substrate (e.g., a poly-Glu,Tyr peptide), and ATP at the concentrations recommended by the manufacturer.

-

Compound Addition: Add the test compounds at various concentrations to the wells of the microplate. Also, add the positive control (Sorafenib) and a vehicle control (DMSO).

-

Enzyme Addition: To initiate the reaction, add the purified VEGFR2 enzyme to each well.

-

Incubation: Incubate the plate at the temperature and for the duration specified by the kit manufacturer (e.g., 45 minutes at 30°C) to allow the kinase reaction to proceed.

-

Reaction Termination & Detection: Stop the kinase reaction and measure the amount of product formed (or ATP consumed) using the kit's detection reagent. This often involves measuring luminescence.

-

Data Analysis: The inhibitory potential is calculated by comparing the signal from the compound-treated wells to the control wells. Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

Caption: Principle of an in vitro kinase inhibition assay.

Conclusion

The class of thiosemicarbazides represents a promising scaffold for the development of new therapeutic agents, with demonstrated efficacy in anticancer, antimicrobial, and enzyme inhibition contexts. This technical guide provides a foundational framework for the initial in vitro screening of novel this compound analogs. By employing standardized protocols such as the MTT assay for cytotoxicity, broth microdilution for MIC determination, and specific enzyme inhibition assays, researchers can efficiently identify and characterize lead compounds. The provided quantitative data, detailed methodologies, and visual workflows are intended to streamline the early stages of drug discovery and guide further preclinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. archives.ijper.org [archives.ijper.org]

- 8. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and in vitro and in vivo anticancer activity studies of new (S)-Naproxen thiosemicarbazide/1,2,4-triazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. consensus.app [consensus.app]

- 12. Synthesis and biological evaluation of thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]